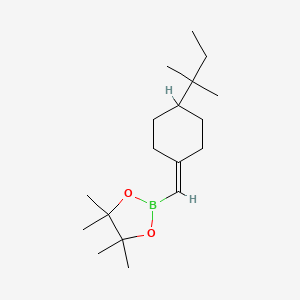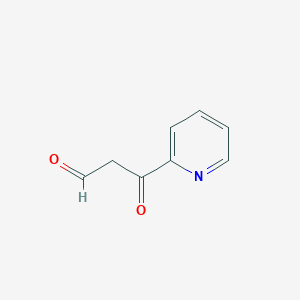
Cyclopentane, (nitromethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, (nitromethylene)- is an organic compound with the molecular formula C₆H₉NO₂ It is a nitro compound characterized by the presence of a nitromethylene group attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentane, (nitromethylene)- can be synthesized through several methods. One common approach involves the reaction of cyclopentane with nitromethane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, cyclopentane, (nitromethylene)- is produced through the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves the decomposition of dicyclopentadiene at high temperatures (160-400°C) and pressures (0.1-2.5 MPa) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated to form cyclopentane, which is subsequently reacted with nitromethane to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, (nitromethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrocyclopentane derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrocyclopentane derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentane, (nitromethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of cyclopentane, (nitromethylene)- involves its interaction with molecular targets through its nitromethylene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving radical formation and subsequent reactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane, (nitromethylene)- can be compared with other nitro compounds and cycloalkanes:
Similar Compounds: Nitrocyclopentane, nitromethylidenecyclopentane, and other nitro-substituted cycloalkanes.
Eigenschaften
CAS-Nummer |
27861-40-1 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
nitromethylidenecyclopentane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2 |
InChI-Schlüssel |
FCFLHKHBKPPQQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


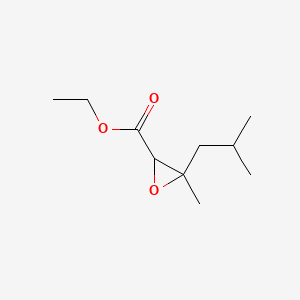
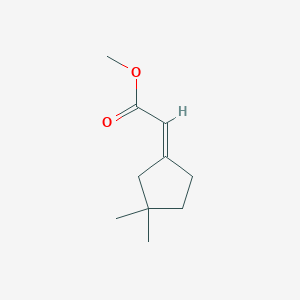
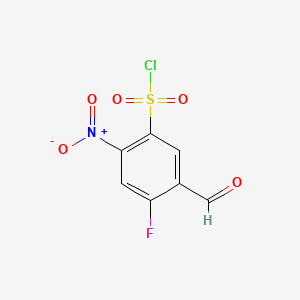
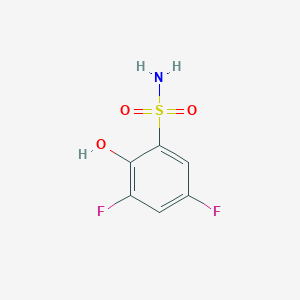
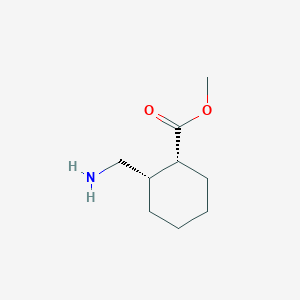
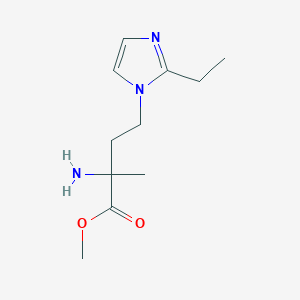
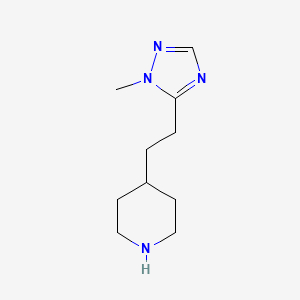
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
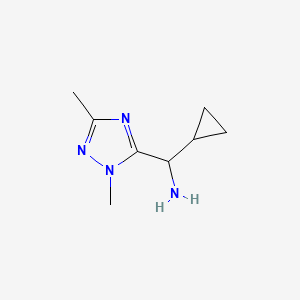
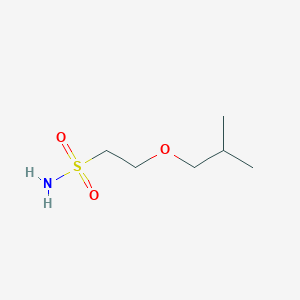
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
